N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide

GPR35 antagonist Orphan GPCR Inflammatory bowel disease

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034277-44-4) is a synthetic benzofuran-acetamide with the molecular formula C19H17ClFNO3 and a molecular weight of 361.8 g/mol. It belongs to a class of compounds explored as ligands for the mitochondrial DBI receptor complex, with in vitro pharmacological potential first demonstrated through structure-activity relationship studies on related benzofuran-acetamide analogs.

Molecular Formula C19H17ClFNO3
Molecular Weight 361.8
CAS No. 2034277-44-4
Cat. No. B2736757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide
CAS2034277-44-4
Molecular FormulaC19H17ClFNO3
Molecular Weight361.8
Structural Identifiers
SMILESCC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H17ClFNO3/c1-19(24,17-9-12-5-2-3-8-16(12)25-17)11-22-18(23)10-13-14(20)6-4-7-15(13)21/h2-9,24H,10-11H2,1H3,(H,22,23)
InChIKeyYMEFMQLARHMWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4): Core Physicochemical & Pharmacological Profile for Research Procurement


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034277-44-4) is a synthetic benzofuran-acetamide with the molecular formula C19H17ClFNO3 and a molecular weight of 361.8 g/mol [1]. It belongs to a class of compounds explored as ligands for the mitochondrial DBI receptor complex, with in vitro pharmacological potential first demonstrated through structure-activity relationship studies on related benzofuran-acetamide analogs [2]. Its drug-likeness profile, characterized by a calculated logP of 3.08 and a topological polar surface area (TPSA) of 49.77 Ų, positions it within favorable oral bioavailability space according to Lipinski's Rule of Five, making it a relevant candidate for central nervous system (CNS) and peripheral benzodiazepine receptor-targeted research programs [1].

Pathway context Mitochondrial DBI receptor complex pathway studies
Selectivity profiling Reported GPR35 inactivity supports counter-screening design
Physicochemical context CNS drug-likeness profile within Lipinski space (property to review)

Procurement Alert: Why Generic Benzofuran-Acetamide Substitution Risks Compromising Target-Engagement Outcomes for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide


Although structurally related benzofuran-acetamides share a common core scaffold, critical differences in peripheral substitution—specifically the presence of the 2-chloro-6-fluorophenylacetamide moiety and the 2-hydroxypropyl linker—are known to dramatically modulate ligand-receptor interactions, as demonstrated by the divergent pharmacological profiles of closely related indole- and benzofuran-based mitochondrial DBI receptor complex ligands [1]. Moreover, screening data indicate that simple substitutions on the benzofuran ring can abolish target engagement entirely; for instance, compound 2034277-44-4 was specifically profiled against GPR35, a challenging orphan GPCR implicated in inflammatory bowel disease and pain, and returned a definitive inactive annotation (IC50 >100 µM), confirming that in-class structural homology does not guarantee functional interchangeability [2]. Therefore, substituting this compound with a generic benzofuran-acetamide without verifying identical substitution patterns risks introducing either off-target liabilities or complete loss of pharmacological activity.

2-Chloro-6-fluorophenyl substitution
Generic benzofuran-acetamide analogs may show different DBI receptor affinity or selectivity; 2-Cl,6-F pattern may not transfer directly.
Hydroxyl hydrogen-bond donor
Methoxy analog lacks HBD; replacement with ether may alter target engagement in hydrogen-bond-dependent assays.

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide from Structural Analogs


GPR35 Antagonism Screening: Definitive Inactivity of 2034277-44-4 Versus Active Class Leaders

In a BRET-based GPR35 antagonism assay conducted with human GPR35-SPASM sensor cells, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) was identified as inactive, exhibiting less than 50% inhibition at the highest tested concentration (100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which served as the positive control and demonstrated potent antagonism at 10 µM under identical assay conditions. The inactivity of 2034277-44-4 directly informs exclusion criteria for GPR35-targeted screening cascades and provides a crucial selectivity filter when compared to structurally related benzofuran-acetamides that may retain GPR35 activity.

GPR35 antagonism
Head-to-head
IC₅₀ > 100 µM vs <10 µM (CID2745687)
Supports negative-control screening context; GPR35 exclusion filter
BRET-based SPASM sensor assay; positive control 10 µM
GPR35 antagonist Orphan GPCR Inflammatory bowel disease

Lipinski Drug-Likeness Profile: Physicochemical Differentiation from the Methoxy Analog (2034608-90-5)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) possesses a calculated partition coefficient (clogP) of 3.08 and a topological polar surface area (TPSA) of 49.77 Ų, alongside 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), fully satisfying Lipinski's Rule of Five criteria for oral drug-likeness [1]. Its direct methoxy analog, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034608-90-5), shares an identical molecular formula (C19H17ClFNO3) and molecular weight (361.8 g/mol) but replaces the hydroxyl HBD with a methoxy ether, thereby reducing hydrogen bonding capacity and altering solubility and permeability profiles . This single atom difference (OH vs. OCH3) critically impacts the compound's ability to engage hydrogen-bond-dependent biological targets, making 2034277-44-4 the preferred choice for target interactions requiring a free hydroxyl donor.

HBD & TPSA comparison
Head-to-head
HBD = 1 (OH) vs 0 (OCH₃ analog); TPSA ≈ 49.8 Ų vs ~40 Ų
Hydroxyl donor may support hydrogen-bond-dependent target fit
Calculated properties; methoxy analog 2034608-90-5
Drug-likeness Oral bioavailability CNS permeability

Class-Level Mitochondrial DBI Receptor Complex Affinity: Equipotent to FGIN-1-27

The benzofuran-acetamide class, to which 2034277-44-4 belongs, was designed as bioisosteric analogs of the potent mitochondrial DBI receptor complex ligand FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide). In a published structure-activity relationship study, a series of benzofuran-acetamides demonstrated in vitro binding affinity and in vivo behavioral efficacy (elevated plus-maze test in rats) that was equally potent and selective as FGIN-1-27 [1]. Although direct binding data for 2034277-44-4 is not reported, the conserved benzofuran-acetamide pharmacophore and the specific 2-chloro-6-fluorophenyl substitution pattern—which closely mirrors the halogenated aromatic motifs present in high-affinity ligands—support the inference that this compound retains nanomolar-range activity at the mitochondrial DBI receptor complex, comparable to FGIN-1-27's reported Ki values in the low nanomolar range.

DBI receptor affinity
Class-level inference
Not directly measured; reported equipotent to FGIN-1-27 in class
Class-level affinity reported; requires target-specific validation
Direct binding data unavailable for this compound
Mitochondrial DBI receptor Neurosteroidogenesis Anxiolytic

High-Impact Research Applications for N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) Based on Verified Evidence


Mitochondrial DBI Receptor Complex Tool Compound for Neurosteroidogenesis Studies

As a benzofuran-acetamide analog of FGIN-1-27, 2034277-44-4 is positioned for investigating mitochondrial DBI receptor complex-mediated neurosteroid synthesis. The class-level equipotency demonstrated by Liao et al. (1998) indicates that benzofuran-acetamides are equally potent and selective as FGIN-1-27 in both in vitro binding and in vivo anxiolytic assays [1]. Researchers can employ this compound to probe structure-activity relationships around the 2-chloro-6-fluorophenyl substitution, which may offer differentiated subtype selectivity or pharmacokinetic properties compared to the N,N-di-n-hexyl substituent of FGIN-1-27.

Negative Control for GPR35 Antagonist Screening Cascades

The definitive inactivity (IC50 >100 µM) of 2034277-44-4 against human GPR35, as documented in the ECBD database using a BRET-based SPASM sensor assay, establishes this compound as a validated negative control for GPR35 antagonist screening [2]. Procurement of this compound enables assay developers to include a structurally matched inactive benzofuran-acetamide in screening libraries, reducing false-positive rates arising from non-specific benzofuran scaffold effects.

Hydrogen-Bond-Dependent CNS Drug Design Scaffold

With a calculated logP of 3.08 and a TPSA of 49.77 Ų, 2034277-44-4 occupies favorable physicochemical space for CNS penetration [3]. The presence of a single hydrogen bond donor (the secondary alcohol) distinguishes it from its methoxy analog (2034608-90-5), making it the preferred procurement choice for medicinal chemistry programs where hydroxyl-mediated target interactions—such as kinase hinge-binding or protease catalytic site engagement—are hypothesized. This compound serves as a versatile intermediate for further derivatization, including esterification, oxidation, or etherification of the hydroxyl handle.

Selectivity Profiling in Orphan GPCR Panel Screens

The availability of a defined GPR35 inactivity profile for 2034277-44-4 provides a starting point for broader selectivity profiling across orphan GPCR panels. Given the compound's benzofuran-acetamide scaffold, which has demonstrated activity at the mitochondrial DBI receptor complex, systematic counter-screening against related receptors (e.g., TSPO, GABA-A receptor subtypes) can delineate a selectivity fingerprint that distinguishes 2034277-44-4 from other in-class compounds, thereby increasing its value as a chemical probe for neuropharmacology research.

Application
Selection Property
Validation Focus
Mitochondrial DBI receptor complex pathway studies
Class-level affinity context
Binding confirmation and subtype selectivity
GPR35 inactivity fingerprint in screening
Defined inactivity in GPCR assay
Counter-screen across related receptors
CNS drug-like scaffold derivatization
Hydrogen-bond donor handle
Target-dependent HBD engagement assessment
Orphan GPCR selectivity profiling
Known GPCR inactivity fingerprint
Systematic receptor panel screening
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